molecular formula C3F8O2S B7886511 Heptafluoropropane-1-sulfonyl fluoride CAS No. 423-40-5

Heptafluoropropane-1-sulfonyl fluoride

Cat. No.: B7886511
CAS No.: 423-40-5
M. Wt: 252.09 g/mol
InChI Key: GCDXWZPDZBWMJA-UHFFFAOYSA-N
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Description

Heptafluoropropane-1-sulfonyl fluoride is a fluorinated organic compound characterized by the presence of a sulfonyl fluoride group attached to a heptafluoropropane backbone. This compound is known for its high chemical stability and reactivity, making it a valuable intermediate in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptafluoropropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of heptafluoropropane using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale fluorosulfonylation processes. These processes often utilize sulfuryl fluoride gas or other solid fluorosulfonylating reagents to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Heptafluoropropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

    Addition Reactions: It can also participate in addition reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often in the presence of a base or a catalyst to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts .

Mechanism of Action

The mechanism of action of heptafluoropropane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and lysine, forming covalent bonds. This reactivity is exploited in the design of covalent inhibitors and chemical probes that target specific proteins and enzymes .

Properties

IUPAC Name

1,1,2,2,3,3,3-heptafluoropropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F8O2S/c4-1(5,2(6,7)8)3(9,10)14(11,12)13
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDXWZPDZBWMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)S(=O)(=O)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220812
Record name Perfluoropropanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-40-5
Record name 1,1,2,2,3,3,3-Heptafluoro-1-propanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoropropanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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